molecular formula C14H15NO B114323 4-(2,3-Dimethylphenoxy)aniline CAS No. 155106-50-6

4-(2,3-Dimethylphenoxy)aniline

Cat. No. B114323
CAS RN: 155106-50-6
M. Wt: 213.27 g/mol
InChI Key: INUXBJVAWDBGIB-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylphenoxy)aniline is an organic compound that belongs to the class of aniline derivatives . It has a molecular formula of C14H15NO and a molecular weight of 213.28 .


Synthesis Analysis

The synthesis of anilines, including 4-(2,3-Dimethylphenoxy)aniline, can be achieved through various methods. One common method is the nitration-reduction pathway, which involves the nitration of arenes followed by the reduction of nitroarenes . Another method involves the use of palladium-catalyzed amination . The specific synthesis process for 4-(2,3-Dimethylphenoxy)aniline may vary depending on the specific requirements of the synthesis .


Molecular Structure Analysis

The molecular structure of 4-(2,3-Dimethylphenoxy)aniline consists of a benzene ring with a nitrogen atom attached, and a dimethylphenoxy group attached to the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2,3-Dimethylphenoxy)aniline include a molecular weight of 213.28 . Other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Proteomics Research

4-(2,3-Dimethylphenoxy)aniline: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound can be used as a reagent in the identification and quantification of proteins, aiding in the understanding of cellular processes at the molecular level.

Synthesis of Pharmaceutical Compounds

The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its structure allows for the attachment of additional pharmacophores, which can lead to the development of new drugs with potential therapeutic applications .

Safety and Hazards

The safety data sheet for aniline, a related compound, indicates that it is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer . It is also very toxic to aquatic life with long-lasting effects . Specific safety and hazard information for 4-(2,3-Dimethylphenoxy)aniline was not found in the search results.

properties

IUPAC Name

4-(2,3-dimethylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-4-3-5-14(11(10)2)16-13-8-6-12(15)7-9-13/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUXBJVAWDBGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427971
Record name 4-(2,3-dimethylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dimethylphenoxy)aniline

CAS RN

155106-50-6
Record name 4-(2,3-dimethylphenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,3-dimethylphenyl 4-nitrophenyl ether (Intermediate 73, 865 mg) was dissolved in ethanol (10 mL) to give a pale yellow solution. Hydrazine hydrate 50% (0.698 mL, 7.1 mmol) and Pd/C (37.8 mg, 0.36 mmol) were added. The reaction mixture was stirred at 90° C. for 1 hour. The reaction mixture was filtered and the organic phase was evaporated under vacuum to afford the title compound as a pale yellow oil (796 mg).
Quantity
865 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.698 mL
Type
reactant
Reaction Step Two
Name
Quantity
37.8 mg
Type
catalyst
Reaction Step Two

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